molecular formula C7H2BrClN2O2 B1379838 5-Bromo-4-chloro-2-nitrobenzonitrile CAS No. 1393442-14-2

5-Bromo-4-chloro-2-nitrobenzonitrile

Cat. No. B1379838
M. Wt: 261.46 g/mol
InChI Key: ZUICMBUZYPVZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrClN2O2 . It has a molecular weight of 261.46 . The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrobenzonitrile .


Synthesis Analysis

The synthesis of benzonitriles, including 5-Bromo-4-chloro-2-nitrobenzonitrile, often involves the reaction of the corresponding benzoic acids with thionyl chloride . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-nitrobenzonitrile consists of a benzene ring substituted with a bromine atom, a chlorine atom, a nitro group, and a nitrile group .

Scientific Research Applications

Antimalarial and Antibacterial Effects

Research has highlighted the utility of compounds related to 5-Bromo-4-chloro-2-nitrobenzonitrile in the development of antimalarial and antibacterial agents. For instance, the synthesis and analysis of 2,4-diamino-6-[(heterocyclic)thio, sulfinyl, and sulfonyl]quinazolines, which were derived from the reaction of similar nitrobenzonitriles, have demonstrated suppressive antimalarial activity against Plasmodium berghei in mice. This suggests a potential application of 5-Bromo-4-chloro-2-nitrobenzonitrile in the synthesis of compounds with antimalarial properties (Elslager et al., 1980).

Photochemistry and Photoproduct Analysis

The photochemistry of chlorinated and brominated benzonitriles, closely related to 5-Bromo-4-chloro-2-nitrobenzonitrile, has been explored to understand their behavior under light exposure. Studies have shown that these compounds can undergo transformations leading to the formation of various photoproducts, indicating their potential use in photophysical and photochemical applications (Bonnichon et al., 1999).

Vibrational Spectroscopy and Chemical Analysis

Vibrational spectroscopy has been used to analyze the structural properties of chloro-nitrobenzonitriles, shedding light on the electronic and molecular structure through experimental and theoretical approaches. Such studies provide a foundation for the use of 5-Bromo-4-chloro-2-nitrobenzonitrile in materials science and molecular engineering (Sert et al., 2013).

Crystallographic Studies and Material Properties

Research on halobenzonitriles, including compounds similar to 5-Bromo-4-chloro-2-nitrobenzonitrile, has also delved into their crystallographic properties, revealing insights into their flexibility, bending properties, and intermolecular interactions. Such information is crucial for the development of novel materials with specific mechanical and structural characteristics (Veluthaparambath et al., 2022).

properties

IUPAC Name

5-bromo-4-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICMBUZYPVZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291555
Record name 5-Bromo-4-chloro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-nitrobenzonitrile

CAS RN

1393442-14-2
Record name 5-Bromo-4-chloro-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.